4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde
Overview
Description
4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1-propyl-1H-pyrazole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid.
Reduction Products: 4-Bromo-1-propyl-1H-pyrazole-3-methanol.
Scientific Research Applications
4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde largely depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins . The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity, influencing its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the propyl and aldehyde groups.
1-Propyl-1H-pyrazole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
4-bromo-1-propylpyrazole-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZPPMIIWNFEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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